Cas no 876351-00-7 ((S)-Cypridina luciferin)

(S)-Cypridina luciferin structure
(S)-Cypridina luciferin structure
Product Name:(S)-Cypridina luciferin
Numero CAS:876351-00-7
MF:C22H27N7O
MW:405.496083498001
CID:2014109
PubChem ID:135398684
Update Time:2025-04-21

(S)-Cypridina luciferin Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-Cypridina luciferin
    • Cypridina luciferin
    • [3-(2-sec-butyl-6-indol-3-yl-3-oxo-3,7-dihydro-imidazo[1,2-a]pyrazin-8-yl)-propyl]-guanidine
    • {3-[2((S)-sec-Butyl)-6-indol-3-yl-3-oxo-3,7-dihydro-imidazo[1,2-a]pyrazin-8-yl]-propyl}-guanidin
    • {3-[2((S)-sec-butyl)-6-indol-3-yl-3-oxo-3,7-dihydro-imidazo[1,2-a]pyrazin-8-yl]-propyl}-guanidine
    • UNII-761TM14Y84
    • CHEBI:17073
    • Vargulin trifluoroacetate
    • Luciferin (cypridina)
    • Cypridina luciferin TFA salt;Vargula luciferin TFA salt
    • 2-[3-[2-[(2S)-butan-2-yl]-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine
    • 1-(3-{2-[(2S)-butan-2-yl]-6-(1H-indol-3-yl)-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-8-yl}propyl)guanidine
    • Vargulin
    • cypridinluciferin
    • 7273-34-9
    • Luciferin (vargula)
    • [3-[3,7-dihydro-6-(1H-indol-3-yl)-2-[(S)-1-methyl-6-propyl]-3-oxoimidazo[1,2-a]pyrazin-8-yl]propyl]guanidine
    • 2-[3-[2-[(2S)-butan-2-yl]-6-(1H-indol-3-yl)-3-oxo-7H-imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine
    • FV63212
    • (+)-(S)-Cypridina luciferin
    • AKOS040751362
    • C02825
    • 761TM14Y84
    • SCHEMBL823117
    • Q7915670
    • Guanidine, N-(3-(3,7-dihydro-6-(1H-indol-3-yl)-2-((1S)-1-methylpropyl)-3-oxoimidazo(1,2-a)pyrazin-8-yl)propyl)-
    • Vargula luciferin
    • 876351-00-7
    • Inchi: 1S/C22H27N7O/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25)/t13-/m0/s1
    • Chiave InChI: AVNJFDTZJJNPKF-ZDUSSCGKSA-N
    • Sorrisi: OC1=C([C@@H](C)CC)N=C2C(CCC/N=C(\N)/N)=NC(C3=CNC4C=CC=CC3=4)=CN21

Proprietà calcolate

  • Massa esatta: 405.22770851Da
  • Massa monoisotopica: 405.22770851Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 7
  • Complessità: 598
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 131Ų
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.